Cas no 1511310-16-9 (1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-)

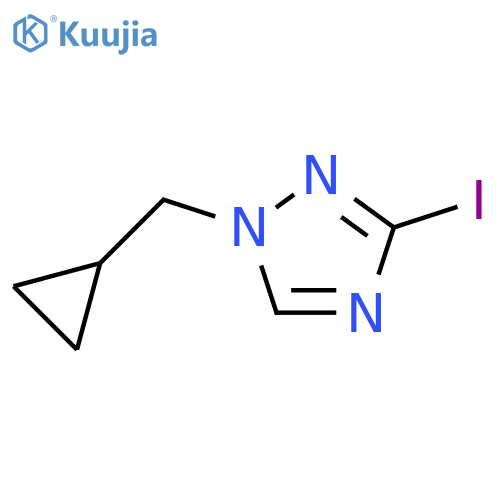

1511310-16-9 structure

商品名:1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-

CAS番号:1511310-16-9

MF:C6H8IN3

メガワット:249.052292823792

CID:5264337

1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo- 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-

-

- インチ: 1S/C6H8IN3/c7-6-8-4-10(9-6)3-5-1-2-5/h4-5H,1-3H2

- InChIKey: GXIHEXKIBVNCFO-UHFFFAOYSA-N

- ほほえんだ: N1(CC2CC2)C=NC(I)=N1

1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-645951-5.0g |

1-(CYCLOPROPYLMETHYL)-3-IODO-1H-1,2,4-TRIAZOLE |

1511310-16-9 | 5.0g |

$2587.0 | 2023-03-05 | ||

| Enamine | EN300-645951-1.0g |

1-(CYCLOPROPYLMETHYL)-3-IODO-1H-1,2,4-TRIAZOLE |

1511310-16-9 | 1.0g |

$986.0 | 2023-03-05 | ||

| Enamine | EN300-645951-2.5g |

1-(CYCLOPROPYLMETHYL)-3-IODO-1H-1,2,4-TRIAZOLE |

1511310-16-9 | 2.5g |

$2043.0 | 2023-03-05 | ||

| Enamine | EN300-645951-10.0g |

1-(CYCLOPROPYLMETHYL)-3-IODO-1H-1,2,4-TRIAZOLE |

1511310-16-9 | 10.0g |

$3253.0 | 2023-03-05 |

1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo- 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1511310-16-9 (1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量